![molecular formula C30H41N9O8S B10799682 N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B10799682.png)

N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Tos-Gly-Pro-Arg-ANBA-IPA beinhaltet die Kupplung von Tos-Gly-Pro-Arg mit ANBA-IPA. Die Reaktion findet typischerweise unter milden Bedingungen statt, wobei Kupplungsreagenzien wie EDC (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) und NHS (N-Hydroxysuccinimid) verwendet werden, um die Bildung von Peptidbindungen zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von Tos-Gly-Pro-Arg-ANBA-IPA folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird dann mit Techniken wie HPLC (Hochleistungsflüssigchromatographie) gereinigt und zur Lagerung lyophilisiert .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tos-Gly-Pro-Arg-ANBA-IPA unterliegt hauptsächlich Hydrolysereaktionen. Die Peptidbindungen innerhalb der Verbindung können durch proteolytische Enzyme gespalten werden, was zur Freisetzung chromogener Produkte führt .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit Tos-Gly-Pro-Arg-ANBA-IPA verwendet werden, sind proteolytische Enzyme wie Trypsin und Chymotrypsin. Die Reaktionen werden typischerweise in wässrigen Puffern bei physiologischem pH-Wert und Temperatur durchgeführt .

Hauptprodukte

Die Hauptprodukte, die aus der Hydrolyse von Tos-Gly-Pro-Arg-ANBA-IPA gebildet werden, sind chromogene Peptide und Aminosäuren. Diese Produkte können mit spektrophotometrischen Methoden nachgewiesen und quantifiziert werden .

Wissenschaftliche Forschungsanwendungen

Tos-Gly-Pro-Arg-ANBA-IPA hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Substrat in Enzymassays zur Untersuchung der proteolytischen Aktivität verwendet.

Biologie: Wird zum Nachweis und zur Quantifizierung von Proteasen in biologischen Proben eingesetzt.

Medizin: Wird in diagnostischen Assays zum Nachweis von Blutgerinnungsstörungen verwendet.

Industrie: Anwendung in der Qualitätskontrolle von pharmazeutischen Produkten, die proteolytische Enzyme enthalten

Wirkmechanismus

Tos-Gly-Pro-Arg-ANBA-IPA übt seine Wirkung aus, indem es als Substrat für proteolytische Enzyme dient. Wenn diese Enzyme die Peptidbindungen innerhalb der Verbindung spalten, werden chromogene Produkte freigesetzt. Diese Produkte können mit Lumineszenz- oder photometrischen Methoden nachgewiesen werden, wodurch die Enzymaktivität quantifiziert werden kann .

Wirkmechanismus

Tos-Gly-Pro-Arg-ANBA-IPA exerts its effects by serving as a substrate for proteolytic enzymes. When these enzymes cleave the peptide bonds within the compound, chromogenic products are released. These products can be detected using luminescence or photometric methods, allowing for the quantification of enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Tos-Gly-Pro-Arg-pNA

- Tos-Gly-Pro-Arg-AMC

- Tos-Gly-Pro-Arg-AFC

Einzigartigkeit

Tos-Gly-Pro-Arg-ANBA-IPA ist aufgrund seiner hohen Empfindlichkeit und Spezifität für die Detektion der proteolytischen Aktivität einzigartig. Im Vergleich zu ähnlichen Verbindungen liefert es genauere und schnellere Ergebnisse in Lumineszenz- und photometrischen Assays .

Eigenschaften

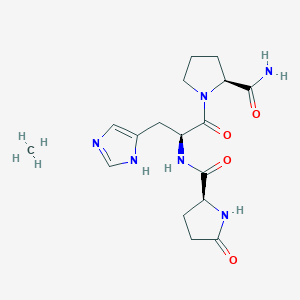

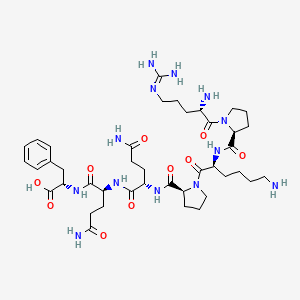

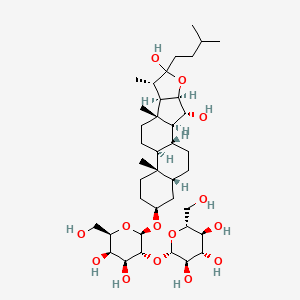

Molekularformel |

C30H41N9O8S |

|---|---|

Molekulargewicht |

687.8 g/mol |

IUPAC-Name |

N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C30H41N9O8S/c1-18(2)35-27(41)22-16-20(10-13-24(22)39(44)45)36-28(42)23(6-4-14-33-30(31)32)37-29(43)25-7-5-15-38(25)26(40)17-34-48(46,47)21-11-8-19(3)9-12-21/h8-13,16,18,23,25,34H,4-7,14-15,17H2,1-3H3,(H,35,41)(H,36,42)(H,37,43)(H4,31,32,33) |

InChI-Schlüssel |

DYZFADUXBXXXMO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC(=C(C=C3)[N+](=O)[O-])C(=O)NC(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine;methane](/img/structure/B10799616.png)

![N-benzyl-2-[6-fluoro-2-methyl-3-[(3,4,5-trimethoxyphenyl)methylidene]inden-1-yl]acetamide](/img/structure/B10799619.png)

![2-[2-(1-benzylpiperidin-4-yl)ethyl]-9-methoxy-3H-pyrrolo[3,4-b]quinolin-1-one;(E)-but-2-enedioic acid;methane](/img/structure/B10799631.png)

![[(2E)-3,7-dimethylocta-2,6-dienoxy]-oxido-oxophosphanium](/img/structure/B10799651.png)

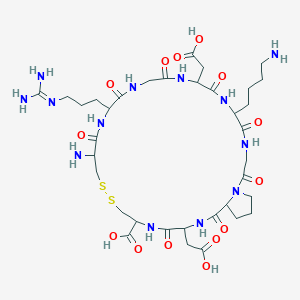

![(6S,9R,15S,18R,23S,26S,29S)-18-amino-6-(4-aminobutyl)-9,26-bis(carboxymethyl)-15-[3-(diaminomethylideneamino)propyl]-2,5,8,11,14,17,25,28-octaoxo-20,21-dithia-1,4,7,10,13,16,24,27-octazabicyclo[27.3.0]dotriacontane-23-carboxylic acid](/img/structure/B10799688.png)